Perfluoropentadecane

描述

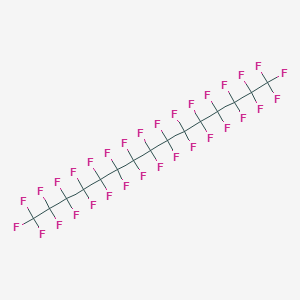

C15F32 . It is a fully fluorinated alkane, meaning all hydrogen atoms in the pentadecane molecule are replaced by fluorine atoms. This compound is known for its high chemical stability and unique physical properties, such as a high boiling point of 228°C and a melting point of 110-113°C .

准备方法

Synthetic Routes and Reaction Conditions: Perfluoropentadecane can be synthesized through a solid-liquid two-phase reaction. The process involves adding potassium fluoride reagent to a reaction vessel, introducing fluorine gas under stirring for activation, and then adding perfluoroalkyl iodide to react with a solvent to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of specialized equipment and controlled environments is crucial to handle the reactive fluorine gas safely.

化学反应分析

Types of Reactions: Perfluoropentadecane is highly stable and inert due to the strong carbon-fluorine bonds. It does not readily undergo common chemical reactions such as oxidation, reduction, or substitution under standard conditions. This stability makes it resistant to degradation and chemical attack.

Common Reagents and Conditions: Given its inert nature, this compound does not react with most reagents under normal conditions. under extreme conditions, such as high temperatures or the presence of strong reducing agents, it may undergo limited reactions.

Major Products Formed: Due to its chemical stability, this compound does not form significant reaction products under typical laboratory or industrial conditions.

科学研究应用

Industrial Applications

1.1. Chemical Manufacturing

PFPeD is utilized as a processing aid in the manufacture of fluoropolymers. Its high thermal stability and resistance to chemical degradation make it an ideal candidate for use in environments where other compounds may fail. Fluoropolymers produced with PFPeD find applications in non-stick coatings, electrical insulation, and gaskets.

1.2. Firefighting Foams

PFPeD is also used in aqueous film-forming foams (AFFF), which are essential for suppressing flammable liquid fires. These foams leverage the unique properties of PFAS to create a barrier that prevents oxygen from reaching the fuel source.

| Application | Description |

|---|---|

| Chemical Manufacturing | Processing aid in fluoropolymer production |

| Firefighting Foams | Used in AFFF for fire suppression |

Environmental Applications

2.1. Water Repellency

Due to its hydrophobic nature, PFPeD is employed in various water-repellent treatments for textiles and outdoor gear. This application enhances the durability and functionality of materials exposed to harsh environmental conditions.

2.2. Soil and Water Remediation

Recent studies have explored the potential of PFPeD in remediation technologies aimed at removing PFAS contamination from water sources. Its chemical stability allows it to act as a sorbent material that can capture other PFAS compounds from contaminated sites.

Medical Applications

3.1. Imaging Techniques

PFPeD has been investigated as a contrast agent in magnetic resonance imaging (MRI). Its unique properties allow for improved imaging quality and resolution, particularly in vascular imaging.

3.2. Drug Delivery Systems

Research indicates that PFPeD may serve as a carrier in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents effectively.

| Application | Description |

|---|---|

| Imaging Techniques | Contrast agent for enhanced MRI resolution |

| Drug Delivery Systems | Carrier for encapsulating therapeutic agents |

Case Study 1: Firefighting Foam Efficacy

A comprehensive study evaluated the effectiveness of PFPeD-based AFFF in extinguishing flammable liquid fires compared to traditional foams. The results indicated a significantly reduced time to extinguish fires when using PFPeD formulations, highlighting its superior performance under extreme conditions.

Case Study 2: Soil Remediation

In a field study conducted at a former industrial site contaminated with PFAS, PFPeD was tested as part of a soil remediation strategy. The study showed that PFPeD could effectively reduce the concentration of other harmful PFAS compounds in groundwater through sorption mechanisms, demonstrating its potential utility in environmental cleanup efforts.

作用机制

The mechanism of action of perfluoropentadecane is primarily based on its physical properties rather than chemical reactivity. In medical applications, such as ultrasound imaging, it acts as a contrast agent by forming microbubbles that enhance the visibility of internal structures. These microbubbles are stable and provide clear imaging due to the compound’s inertness and high density .

相似化合物的比较

Perfluoropentane: Another perfluorinated compound with a shorter carbon chain (C5F12).

Perfluorooctane: A perfluorinated compound with eight carbon atoms (C8F18). It is used in similar applications but has different physical properties due to its shorter chain length.

Uniqueness: Perfluoropentadecane stands out due to its longer carbon chain, which provides higher density and thermal stability compared to shorter-chain perfluorinated compounds. This makes it particularly suitable for applications requiring high stability and inertness .

生物活性

Perfluoropentadecane (PFPeD) is a perfluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of PFPeD, including its antimicrobial properties, cytotoxic effects, and implications for environmental and health sciences.

This compound is a fully fluorinated hydrocarbon, characterized by a long carbon chain with 15 carbon atoms. Its structure imparts significant stability and hydrophobicity, making it resistant to degradation. This stability raises concerns regarding its environmental persistence and bioaccumulation.

Antimicrobial Activity

Recent studies have indicated that compounds related to pentadecane, including pentadecanal, exhibit notable antimicrobial properties. For instance, pentadecanal has shown a minimum inhibitory concentration (MIC) of 0.6 mg/mL against Listeria monocytogenes, suggesting its potential as a natural antibacterial agent in food preservation . The effectiveness of PFPeD in this context remains to be thoroughly evaluated, but its structural similarities to other long-chain fatty compounds imply potential antimicrobial activity.

Cytotoxic Effects

Research on the cytotoxicity of perfluorinated compounds has revealed varying effects depending on the specific compound and cell type. A study investigating pentadecane's effects on Leishmania infantum parasites found that it significantly inhibited growth by 86% at concentrations around 300 µM, with half-maximal inhibitory concentrations (IC50) of approximately 65.3 µM for promastigotes and 60.5 µM for amastigotes . This suggests that PFPeD may also possess cytotoxic properties against certain pathogens while exhibiting minimal toxicity towards mammalian cells.

Table 1: Summary of Biological Activities of Pentadecane Derivatives

| Compound | Target Organism | Activity Description | IC50 (µM) | MIC (mg/mL) |

|---|---|---|---|---|

| Pentadecanal | Listeria monocytogenes | Antibacterial activity | - | 0.6 |

| Pentadecane | Leishmania infantum | Cytotoxic effect, growth inhibition | 65.3 | - |

| Pentadecane | DH82 & U937 cell lines | Negligible cytotoxicity observed | - | - |

Environmental Impact

The persistence of perfluorinated compounds like PFPeD in the environment raises significant concerns regarding their impact on ecosystems and human health. Studies have shown that these compounds can accumulate in biological tissues, leading to potential toxicological effects over time. The correlation between exposure levels and biological activity needs further investigation to assess risks associated with PFPeD.

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-dotriacontafluoropentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15F32/c16-1(17,2(18,19)4(22,23)6(26,27)8(30,31)10(34,35)12(38,39)14(42,43)44)3(20,21)5(24,25)7(28,29)9(32,33)11(36,37)13(40,41)15(45,46)47 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYNDPROJKKCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15F32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375110 | |

| Record name | Perfluoropentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2264-03-1 | |

| Record name | Perfluoropentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2264-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。